molecular formula C7H12ClNO2 B13601659 2-[(1R,4R)-4-aminocyclopent-2-en-1-yl]aceticacidhydrochloride

2-[(1R,4R)-4-aminocyclopent-2-en-1-yl]aceticacidhydrochloride

Cat. No.: B13601659
M. Wt: 177.63 g/mol
InChI Key: MFFQPAXZJKBYJI-IBTYICNHSA-N
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Description

2-[(1R,4R)-4-aminocyclopent-2-en-1-yl]acetic acid hydrochloride is a chemical compound with a unique structure that includes a cyclopentene ring substituted with an amino group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1R,4R)-4-aminocyclopent-2-en-1-yl]acetic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable cyclopentene derivative.

    Amination: The cyclopentene derivative undergoes amination to introduce the amino group at the desired position.

    Acetic Acid Introduction: The acetic acid moiety is introduced through a series of reactions, often involving the use of acetic anhydride or other acylating agents.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[(1R,4R)-4-aminocyclopent-2-en-1-yl]acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the compound into different derivatives.

    Substitution: The amino group and other functional groups can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-[(1R,4R)-4-aminocyclopent-2-en-1-yl]acetic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(1R,4R)-4-aminocyclopent-2-en-1-yl]acetic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the acetic acid moiety can participate in various biochemical pathways. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(1R,4R)-4-aminocyclopent-2-en-1-yl]acetic acid
  • **2-[(1R,4R)-4-aminocyclopent-2-en-1-yl]acetic acid ethyl ester
  • **2-[(1R,4R)-4-aminocyclopent-2-en-1-yl]acetic acid tert-butyl ester

Uniqueness

2-[(1R,4R)-4-aminocyclopent-2-en-1-yl]acetic acid hydrochloride is unique due to its hydrochloride salt form, which can enhance its solubility and stability. This makes it more suitable for certain applications compared to its non-salt counterparts.

Properties

Molecular Formula

C7H12ClNO2

Molecular Weight

177.63 g/mol

IUPAC Name

2-[(1R,4R)-4-aminocyclopent-2-en-1-yl]acetic acid;hydrochloride

InChI

InChI=1S/C7H11NO2.ClH/c8-6-2-1-5(3-6)4-7(9)10;/h1-2,5-6H,3-4,8H2,(H,9,10);1H/t5-,6+;/m1./s1

InChI Key

MFFQPAXZJKBYJI-IBTYICNHSA-N

Isomeric SMILES

C1[C@@H](C=C[C@@H]1N)CC(=O)O.Cl

Canonical SMILES

C1C(C=CC1N)CC(=O)O.Cl

Origin of Product

United States

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